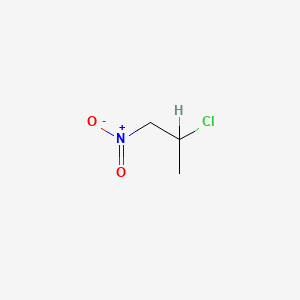

2-Chloro-1-nitro-propane

Description

Historical Context and Early Chemical Investigations of Halogenated Nitroalkanes

The study of nitroalkanes has a rich history in organic chemistry, with foundational reactions such as the Henry reaction, or nitro-aldol reaction, being discovered by Louis Henry in 1895. wikipedia.orgencyclopedia.pub This reaction, which forms β-nitro alcohols from nitroalkanes and carbonyl compounds, highlighted the synthetic potential of this class of molecules early on. wikipedia.orgencyclopedia.pub The chemistry of nitro compounds was further recognized for its synthetic utility by pioneers like Dieter Seebach, who described them as "ideal intermediates in organic synthesis" in a 1979 review. nih.gov

The introduction of halogens into nitroalkanes created a new subclass of reagents with unique reactivity. Early investigations into the halogenation of nitroalkanes date back several decades, with various methods being developed for their synthesis. google.com A 1943 patent, for instance, describes the liquid-phase photochemical chlorination of nitroalkanes containing at least two carbon atoms. google.com The synthesis of specific chloronitroalkanes, such as 1-chloro-1-nitropropane (B165096), has been documented in procedures that sometimes involve potentially explosive reactions, underscoring the care required in their handling. orgsyn.org These early studies laid the groundwork for understanding the behavior and synthetic potential of halogenated nitroalkanes, including 2-chloro-1-nitro-propane.

Significance of 2-Chloro-1-nitro-propane in Contemporary Organic Chemistry

The significance of 2-chloro-1-nitro-propane in modern organic chemistry stems from the versatile reactivity imparted by its two functional groups. The nitro group is strongly electron-withdrawing, which activates the molecule for certain transformations. ontosight.ai It makes the compound susceptible to nucleophilic substitution reactions and can act as a precursor to other valuable functional groups. ontosight.ainih.gov

2-Chloro-1-nitro-propane serves as a building block in the synthesis of more complex molecules. For instance, it can undergo dehydrochlorination to form the corresponding nitroalkene, 2-nitroprop-1-ene. Nitroalkenes are highly valuable synthetic intermediates, participating in a wide array of reactions, including Michael additions and cycloadditions, to construct complex molecular frameworks. nih.gov

The presence of both a chloro and a nitro group allows for sequential and diverse chemical modifications. Research has demonstrated that primary nitroalkanes can be converted into amides in a one-pot, two-step process involving tandem halogenation and umpolung amide synthesis (UmAS). rsc.org This highlights the potential of halogenated nitroalkanes like 2-chloro-1-nitro-propane as precursors to a variety of functional groups, expanding their role as versatile intermediates in organic synthesis.

Scope and Research Objectives within the Academic Literature

Current academic research involving 2-chloro-1-nitro-propane and related halogenated nitroalkanes is multifaceted. A primary objective is the development of new synthetic methodologies that leverage their unique reactivity. This includes exploring their use in enantioselective reactions to create optically pure products, which are crucial for the pharmaceutical industry. nih.gov For example, research has focused on the use of chiral catalysts in Henry reactions to control stereochemistry. wikipedia.orgencyclopedia.pub

Another significant area of research is the investigation of the potential biological activities of derivatives synthesized from these compounds. ontosight.ai Studies have explored the antimicrobial and antifungal properties of compounds derived from 2-chloro-1-nitro-propane. ontosight.ai The incorporation of halogens into organic molecules is a known strategy in medicinal chemistry to enhance the potency or selectivity of bioactive compounds. nih.gov Therefore, a key research objective is to synthesize novel halogenated nitro-compounds and evaluate their therapeutic potential.

Furthermore, the academic literature reflects an ongoing effort to understand the reaction mechanisms involving halogenated nitroalkanes. Studies on umpolung amide synthesis, for instance, have investigated the transient 1,1,1-halo-amino-nitro alkane (HANA) intermediate, providing fundamental insights into this unique transformation. nih.gov The exploration of these compounds as precursors for heterocyclic systems, such as isoxazoles, also remains an active field of study. rsc.org

Data Tables

Table 1: Physical and Chemical Properties of 2-Chloro-1-nitro-propane and its Isomers

| Property | 2-Chloro-1-nitro-propane | 1-Chloro-2-nitropropane | 2-Chloro-2-nitropropane |

| CAS Number | 95536-36-2 nih.gov | 2425-66-3 | 594-71-8 nih.gov |

| Molecular Formula | C₃H₆ClNO₂ nih.gov | C₃H₆ClNO₂ | C₃H₆ClNO₂ nih.gov |

| Molecular Weight | 123.54 g/mol | 123.54 g/mol solubilityofthings.com | 123.54 g/mol chemeo.com |

| Physical State | Not specified | Liquid solubilityofthings.com | Clear colorless to slightly yellow liquid nih.gov |

| Boiling Point | Not specified | 163 °C (436.15 K) solubilityofthings.com | 134 °C (Decomposes) nih.gov |

| Density | Not specified | 1.200 g/cm³ solubilityofthings.com | 1.197 g/cm³ at 20 °C nih.gov |

| Solubility in Water | Not specified | More soluble in polar solvents like water solubilityofthings.com | < 1 mg/mL at 21 °C nih.gov |

| Refractive Index | Not specified | Not specified | 1.4378 at 19 °C nih.gov |

Note: Data for 2-Chloro-1-nitro-propane is limited in publicly available databases. Properties of its isomers are provided for comparative purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-nitropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-3(4)2-5(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYRVCUBGVCXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870571 | |

| Record name | 2-Chloro-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-76-4 | |

| Record name | 2-Chloro-1-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-chloro-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niagara 3514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Nitro Propane

Direct Halogenation of Nitroalkanes

The direct halogenation of a nitroalkane is a primary method for synthesizing α-halo nitro compounds. This process typically involves the substitution of a hydrogen atom on the carbon adjacent (alpha) to the nitro group with a halogen. lkouniv.ac.in Primary and secondary nitroalkanes are particularly susceptible to halogenation with chlorine or bromine, often conducted in the presence of a base. lkouniv.ac.innowgonggirlscollege.co.in

A significant challenge in the synthesis of 2-chloro-1-nitro-propane from 1-nitropropane (B105015) is achieving regioselectivity. The starting material, 1-nitropropane, possesses hydrogen atoms at both the C1 and C2 positions, both of which are activated to different extents and are potential sites for chlorination. The chlorination can therefore yield a mixture of 1-chloro-1-nitropropane (B165096) and the desired 2-chloro-1-nitropropane.

Recent research has explored visible-light-driven oxidative chlorination as a method to synthesize chlorinated alkanes. sorbonne-universite.fr When applied to 1-nitropropane, this strategy results in a mixture of both 1-chloro- and 2-chloro-1-nitropropane. sorbonne-universite.fr The product distribution is influenced by the inherent reactivity of the C-H bonds within the molecule; secondary C-H bonds (at the C2 position) are generally weaker and more susceptible to radical abstraction than primary C-H bonds (at the C1 position), which often favors chlorination at the secondary carbon. masterorganicchemistry.com This inherent reactivity provides a basis for the formation of 2-chloro-1-nitro-propane, although achieving exclusive selectivity remains a synthetic challenge.

The conditions of the halogenation reaction play a critical role in the yield and selectivity of the products. In a visible-light-driven aerobic chlorination of 1-nitropropane, various parameters have been optimized to improve the synthesis. sorbonne-universite.fr The reaction utilizes hydrochloric acid (HCl) as the chlorine source, air as the terminal oxidant, and a catalytic amount of sodium nitrite (B80452) (NaNO₂) under irradiation from a white LED lamp at room temperature. sorbonne-universite.fr

The choice of solvent has been shown to significantly impact the reaction's efficiency. While the reaction proceeds in an aqueous HCl solution, the addition of a polar organic solvent like nitromethane (B149229) (MeNO₂) can substantially improve the total yield of chlorinated products. sorbonne-universite.fr Further studies have demonstrated that using sodium chloride (NaCl) with a strong acid like methanesulfonic acid (MsOH) in the absence of water can lead to very high yields. sorbonne-universite.fr The catalytic cycle is proposed to involve nitrosyl chloride (NOCl), generated from the NaNO₂/HCl system, as a key species in a photochemical radical chlorination process. sorbonne-universite.fr

Table 1: Effect of Reaction Conditions on the Aerobic Chlorination of 1-Nitropropane Data sourced from research on visible-light-driven oxidative chlorination. sorbonne-universite.fr

| Entry | Acid/Chlorine Source | Solvent | Time (h) | Total Yield (%) |

| 1 | HCl (4 eq.) | H₂O | 24 | 6 |

| 2 | HCl (4 eq.) | MeNO₂/H₂O | 24 | 43 |

| 3 | NaCl/MsOH | MeNO₂ | 20 | 90 |

| 4 | NaCl/MsOH | MeNO₂ | 10 | 72 |

| 5 | NaCl/MsOH (2 eq.) | MeNO₂ | 20 | 65 |

Nitration of Halogenated Propane (B168953) Derivatives

An alternative synthetic strategy involves introducing a nitro group into a pre-existing halogenated propane molecule. These methods can be broadly categorized into radical and nucleophilic approaches.

Vapor-phase nitration of alkanes at elevated temperatures is an established industrial process that operates through a free-radical mechanism. libretexts.orgwikipedia.org For instance, the reaction of propane with nitric acid at high temperatures (e.g., 350–450 °C) produces a mixture of nitroalkanes, including 1-nitropropane, 2-nitropropane (B154153), nitroethane, and nitromethane, due to C-C bond cleavage. libretexts.orgwikipedia.org While this method is not specific to halogenated alkanes, it illustrates the principle of radical nitration.

A more direct approach is the halo-nitration of an alkene. The reaction of propene with nitryl chloride (NO₂Cl) has been shown to produce 1-chloro-2-nitropropane, the isomer of the target compound, demonstrating the simultaneous addition of both a chloro and a nitro group across the double bond. acs.org Another method involves the radical addition of nitrogen dioxide, which can be generated from the thermal decomposition of iron(III) nitrate, to an alkene, followed by trapping the resulting radical with a halogen atom. acs.org These radical-based methods offer a pathway to vicinal halo-nitro compounds starting from unsaturated precursors.

Nucleophilic substitution provides a more controlled method for introducing a nitro group. This technique involves the reaction of a haloalkane with a nitrite salt. ncert.nic.in To synthesize a compound like 2-nitropropane, one could start with 2-chloropropane (B107684) and react it with a suitable nitrite source. doubtnut.com

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack the electrophilic carbon of the haloalkane via either the nitrogen or an oxygen atom. lkouniv.ac.in Attack through the nitrogen atom yields the desired nitroalkane (R-NO₂), while attack through the oxygen atom results in the formation of an alkyl nitrite isomer (R-O-N=O). lkouniv.ac.in The choice of the cation in the nitrite salt can influence the product ratio. Silver nitrite (AgNO₂) is often preferred for the synthesis of primary nitroalkanes as it tends to favor attack through the nitrogen, leading to a better yield of the nitro compound compared to salts like sodium nitrite. lkouniv.ac.indoubtnut.com

Conversion from Related Organonitro Compounds

2-Chloro-1-nitro-propane can also be synthesized via the chemical modification of other organonitro compounds. A viable pathway begins with the synthesis of 2-nitro-1-propanol (B1209518). This intermediate can be prepared through a base-catalyzed Henry reaction (or nitro-aldol reaction) between nitroethane and formaldehyde. nowgonggirlscollege.co.insciencemadness.org

In this reaction, the α-carbon of nitroethane is deprotonated by a base (e.g., potassium carbonate) to form a nitronate anion. nowgonggirlscollege.co.in This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of 2-nitro-1-propanol after protonation. sciencemadness.org

Once 2-nitro-1-propanol is obtained, the final step is the conversion of the primary hydroxyl (-OH) group to a chloro group. This is a standard organic transformation that can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, to yield the final product, 2-chloro-1-nitro-propane.

Reactivity and Reaction Mechanisms of 2 Chloro 1 Nitro Propane

Nucleophilic Substitution Reactions at the Chlorinated Carbon

Nucleophilic substitution in 2-Chloro-1-nitro-propane involves the replacement of the chlorine atom at the secondary carbon (C-2) by a nucleophile. The viability and mechanism of this transformation are heavily dependent on the reaction conditions and the nature of the nucleophile.

The substitution can theoretically proceed through several mechanistic pathways, including S_N_1, S_N_2, and S_RN_1.

S_N_1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the initial, rate-determining departure of the leaving group (Cl⁻) to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com For 2-Chloro-1-nitro-propane, the S_N_1 pathway is highly disfavored. The formation of the required secondary carbocation at the C-2 position would be significantly destabilized by the strong electron-withdrawing inductive effect of the adjacent nitro group. Tertiary alkyl halides are most reactive in S_N_1 reactions due to the stability of the corresponding carbocation. youtube.com Weak nucleophiles and polar protic solvents favor the S_N_1 mechanism, but the electronic destabilization of the intermediate is the overriding factor in this case. youtube.comyoutube.com

S_N_2 (Substitution Nucleophilic Bimolecular): This is a more probable pathway for 2-Chloro-1-nitro-propane. The S_N_2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, causing the simultaneous displacement of the chloride ion. youtube.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com The secondary carbon of 2-Chloro-1-nitro-propane presents moderate steric hindrance, making it accessible to nucleophilic attack, especially by unhindered nucleophiles. byjus.com

S_RN_1 (Substitution Radical-Nucleophilic Unimolecular): This multi-step chain reaction involves a radical anion intermediate. While less common than S_N_1 or S_N_2 pathways, it is a possibility for nitroalkanes under specific conditions, such as photochemical stimulation or in the presence of solvated electrons, particularly with nucleophiles like nitronate anions. Detailed research on the viability of the S_RN_1 pathway for 2-Chloro-1-nitro-propane is not extensively documented.

Table 1: Comparison of Nucleophilic Substitution Pathways for 2-Chloro-1-nitro-propane

| Mechanism | Description | Favorable Conditions | Likelihood for 2-Chloro-1-nitro-propane |

|---|---|---|---|

| S_N_1 | Two-step process via a carbocation intermediate. Rate is unimolecular. masterorganicchemistry.com | Weak nucleophiles, polar protic solvents, stable carbocation. youtube.com | Very Low (Carbocation destabilized by adjacent NO₂ group). |

| S_N_2 | Single-step, concerted backside attack. Rate is bimolecular. libretexts.org | Strong nucleophiles, polar aprotic solvents, minimal steric hindrance. youtube.combyjus.com | High (Favored pathway under appropriate conditions). |

| S_RN_1 | Multi-step radical chain mechanism via a radical anion. | Photochemical initiation, specific nucleophiles (e.g., enolates). | Possible, but less common and requires specific conditions. |

Regioselectivity: Nucleophilic substitution reactions on 2-Chloro-1-nitro-propane are highly regioselective. The attack of the nucleophile occurs exclusively at the C-2 carbon, as this is the electrophilic center bearing the chloride leaving group.

Stereoselectivity: The stereochemical outcome depends entirely on the operative mechanism.

In an S_N_2 reaction , if the C-2 carbon is a chiral center, the reaction proceeds with a complete inversion of configuration. oregonstate.eduyoutube.com This is a direct consequence of the mandatory backside attack by the nucleophile. youtube.comyoutube.com

In the highly unlikely event of an S_N_1 reaction , the intermediate carbocation is planar. youtube.com The nucleophile can attack this flat intermediate from either face, which would lead to a mixture of retention and inversion products, resulting in racemization if the starting material was a single enantiomer. oregonstate.eduyoutube.com

Elimination Reactions Leading to Nitroalkenes

In the presence of a base, 2-Chloro-1-nitro-propane can undergo elimination of hydrogen chloride (dehydrochlorination) to form a nitro-substituted alkene. byjus.com Elimination reactions often compete with nucleophilic substitution. byjus.com

The structure of 2-Chloro-1-nitro-propane allows for the removal of a proton from two different positions: the C-1 carbon (α to the nitro group) or the C-3 carbon (a methyl group).

Elimination involving the C-1 proton yields 1-nitroprop-1-ene .

Elimination involving a C-3 proton yields 3-nitroprop-1-ene .

The hydrogen atom at the C-1 position is significantly more acidic than those at C-3 due to the powerful electron-withdrawing effect of the adjacent nitro group, which stabilizes the resulting negative charge.

E1 (Elimination Unimolecular): This two-step mechanism proceeds through the same carbocation intermediate as the S_N_1 pathway. libretexts.orglumenlearning.com A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org Given the instability of the secondary carbocation in 2-Chloro-1-nitro-propane, the E1 mechanism is considered highly improbable.

E2 (Elimination Bimolecular): This is a concerted, one-step mechanism where the base removes a proton, and the leaving group departs simultaneously, forming the alkene. libretexts.orgdalalinstitute.com The reaction rate is second-order, depending on both the substrate and the base. byjus.com This pathway is favored by strong bases. libretexts.org Due to the enhanced acidity of the C-1 proton, the E2 mechanism would preferentially lead to the formation of 1-nitroprop-1-ene.

E1cB (Elimination Unimolecular conjugate Base): This two-step mechanism is particularly relevant for substrates with an acidic proton and a poor leaving group. libretexts.org The first step is the rapid and reversible removal of the acidic proton by a base to form a carbanion (in this case, a stabilized nitronate anion). libretexts.org In the second, slower step, this conjugate base expels the leaving group to form the alkene. libretexts.org The high acidity of the C-1 proton in 2-Chloro-1-nitro-propane makes the E1cB pathway a very likely mechanism, which would exclusively form 1-nitroprop-1-ene.

The outcome of the reaction (substitution vs. elimination) and the dominant elimination mechanism are strongly influenced by the choice of base and solvent.

Base Strength: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination over substitution. Strong, unhindered bases (e.g., sodium ethoxide) can also promote elimination, particularly the E2 and E1cB pathways. youtube.com Weaker bases that are also good nucleophiles (e.g., iodide, azide) will favor S_N_2 substitution.

Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) increase the effective strength of the base and favor second-order processes like E2. Polar protic solvents (e.g., ethanol, water) can solvate the base, reducing its basicity, and are capable of stabilizing ionic intermediates, which would favor E1 or S_N_1 pathways if they were electronically viable.

Table 2: Summary of Elimination Reaction Pathways for 2-Chloro-1-nitro-propane

| Mechanism | Key Feature | Favored By | Likely Product |

|---|---|---|---|

| E1 | Carbocation intermediate. libretexts.org | Weak bases, ionizing solvents. | Highly Unlikely. |

| E2 | Concerted, single step. dalalinstitute.com | Strong bases. libretexts.org | 1-nitroprop-1-ene (major). |

| E1cB | Stabilized carbanion intermediate. libretexts.org | Moderate to strong bases, acidic α-proton. libretexts.org | 1-nitroprop-1-ene (exclusive). |

Reduction of the Nitro Group

The nitro group of 2-Chloro-1-nitro-propane is readily reducible to a primary amine, yielding 2-chloro-1-aminopropane. This is a synthetically valuable transformation. A variety of reducing agents can accomplish the reduction of aliphatic nitro compounds. wikipedia.org The choice of reagent is important to achieve high yields and potentially avoid side reactions like dechlorination.

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method. Reagents such as hydrogen gas with a metal catalyst like Raney Nickel are effective. commonorganicchemistry.com Palladium on carbon (Pd/C) can also be used, though it carries a higher risk of causing simultaneous dehalogenation (removal of the chlorine atom). commonorganicchemistry.com Platinum(IV) oxide is another suitable catalyst. wikipedia.org

Metal-Acid Systems: Dissolving metals in acid, such as iron (Fe) or tin (Sn) in hydrochloric acid (HCl), are classic and effective reagents for reducing nitro groups to amines. commonorganicchemistry.com

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds to amines. commonorganicchemistry.com

Other Reagents: The combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal salt like nickel(II) acetate (B1210297) or nickel(II) chloride has been shown to be effective for the reduction of aliphatic nitro compounds. orientjchem.org Zinc dust in the presence of ammonium (B1175870) chloride can also be used, typically yielding the corresponding hydroxylamine (B1172632). wikipedia.org

Table 3: Selected Reagents for the Reduction of the Nitro Group

| Reagent/System | Product | General Conditions |

|---|---|---|

| H₂ / Raney Nickel | Amine | Catalytic hydrogenation. commonorganicchemistry.com |

| LiAlH₄ | Amine | Strong hydride reduction. commonorganicchemistry.com |

| Fe / HCl | Amine | Metal in acidic media. commonorganicchemistry.com |

| SnCl₂ / HCl | Amine | Mild metal salt reduction. commonorganicchemistry.com |

| NaBH₄ / Ni(OAc)₂ | Amine | Room temperature, wet CH₃CN. orientjchem.org |

| Zn / NH₄Cl | Hydroxylamine | Reduction with zinc dust. wikipedia.org |

Chemoselective Reduction to Amines or Hydroxylamines

The reduction of nitro compounds is a fundamental transformation in organic synthesis, providing access to amines and their derivatives. In the case of 2-chloro-1-nitropropane, the presence of both a nitro group and a chloroalkane functionality necessitates a chemoselective approach to selectively reduce the nitro group while preserving the carbon-chlorine bond. The primary challenge in this transformation is avoiding the common side reaction of hydrodechlorination, where the chlorine atom is replaced by hydrogen.

The selective reduction of the nitro group in halo-nitroaliphatic compounds can be achieved under specific conditions. The outcome of the reaction, yielding either an amine or a hydroxylamine, is highly dependent on the choice of reducing agent and the reaction parameters.

Reduction to Amines: Strong reducing conditions are typically required to convert the nitro group fully to an amine. This often involves catalytic hydrogenation or the use of strong hydride reagents. However, these conditions can also promote the cleavage of the C-Cl bond. To achieve chemoselectivity, specialized catalyst systems have been developed. For instance, platinum-based catalysts, sometimes modified with sulfides, have shown success in reducing nitroarenes without affecting aryl halides. acs.org Similar strategies can be applied to aliphatic systems, where careful control of hydrogen pressure, temperature, and catalyst choice is crucial to favor nitro group reduction over hydrodechlorination.

Reduction to Hydroxylamines: The partial reduction of the nitro group to a hydroxylamine is an alternative pathway. This transformation is often favored under milder reduction conditions or with specific reagents. For example, the reduction of aliphatic nitro compounds with certain silanes in the presence of specific catalysts can yield hydroxylamines. organic-chemistry.org Enzymatic reductions, such as those using nitroreductases, can also exhibit high chemoselectivity, initially converting nitro groups to nitroso and then to hydroxylamino groups. nih.gov

The choice between forming an amine or a hydroxylamine from 2-chloro-1-nitropropane hinges on a delicate balance of reagent reactivity and reaction conditions, with the primary goal of mitigating the undesired loss of the chlorine substituent.

Catalytic Hydrogenation and Hydride Reductions

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of nitro groups. However, for substrates like 2-chloro-1-nitropropane, the process is complicated by the potential for simultaneous hydrodechlorination. The reaction typically involves gaseous hydrogen (H₂) and a heterogeneous metal catalyst.

The selectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions:

Catalyst: Palladium on carbon (Pd/C) is a common and highly active catalyst for nitro group reduction, but it is also very efficient at promoting hydrodehalogenation. Platinum-based catalysts, such as platinum on carbon (Pt/C) or sulfided platinum catalysts, often offer better chemoselectivity, favoring the reduction of the nitro group while leaving the C-Cl bond intact, particularly at low temperatures and pressures. acs.orgrsc.org

Reaction Conditions: Lower hydrogen pressures and temperatures generally decrease the rate of hydrodechlorination relative to nitro reduction. The choice of solvent can also influence the reaction's selectivity.

The general pathway involves the adsorption of the nitroalkane onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Hydride Reductions: Complex metal hydrides are powerful reducing agents capable of reducing a wide range of functional groups. libretexts.org Their application to 2-chloro-1-nitropropane must consider their reactivity towards both the nitro group and the alkyl chloride.

Lithium Aluminum Hydride (LiAlH₄): As a very strong and non-selective reducing agent, LiAlH₄ is expected to reduce both the nitro group and the carbon-chlorine bond. chemistrysteps.comyoutube.com The reaction would likely produce a mixture of products, including 1-aminopropane (from complete reduction and hydrodechlorination) and potentially 2-chloro-1-aminopropane, though the latter would be a minor product due to the high reactivity of LiAlH₄ towards alkyl halides.

Sodium Borohydride (NaBH₄): This is a much milder reducing agent than LiAlH₄. libretexts.orgyoutube.com Under standard conditions (e.g., in alcoholic solvents), NaBH₄ is generally not effective for the reduction of isolated nitro groups or alkyl chlorides. libretexts.org Therefore, it is expected to be unreactive towards 2-chloro-1-nitropropane. However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or in specific solvent systems, which could potentially enable the reduction of the nitro group.

Table 1: Predicted Outcomes of Reduction Methods for 2-Chloro-1-nitro-propane

| Reagent/Method | Predicted Major Product(s) | Predicted Minor Product(s)/Side Reactions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | 1-Aminopropane | 2-Chloro-1-aminopropane | Low |

| Catalytic Hydrogenation (e.g., Pt/C, sulfided) | 2-Chloro-1-aminopropane | 1-Aminopropane (Hydrodechlorination) | Moderate to High |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Aminopropane | Complex mixture of partially reduced and dechlorinated products | Very Low |

| Sodium Borohydride (NaBH₄) | No reaction | - | High (unreactive) |

Reactions Involving the Alpha-Carbon of the Nitro Group

Deprotonation and Nitroalkane Anion Chemistry

The carbon atom to which the nitro group is attached is known as the α-carbon. The hydrogen atom on this carbon in 2-chloro-1-nitropropane (the C-1 hydrogen) is significantly acidic. This acidity arises from the strong electron-withdrawing inductive effects of both the adjacent nitro group (-NO₂) and the chlorine atom (-Cl), as well as the ability of the nitro group to stabilize the resulting conjugate base through resonance.

The pKa value for α-hydrogens in simple nitroalkanes is typically in the range of 16-20. pressbooks.pub For comparison, the pKa of the α-hydrogens in acetone (B3395972) is around 19.3. libretexts.org The presence of the additional electronegative chlorine atom at the α-position in 2-chloro-1-nitropropane is expected to further increase the acidity, likely lowering the pKa significantly compared to 1-nitropropane (B105015).

Upon treatment with a suitable base (e.g., an alkoxide or hydroxide), the α-proton is removed to form a resonance-stabilized carbanion known as a nitronate or aci-form.

This nitronate anion is a key reactive intermediate. It is nucleophilic at both the α-carbon and the oxygen atoms, allowing it to participate in a variety of subsequent bond-forming reactions.

Condensation and Alkylation Reactions

The nucleophilic nitronate anion generated from the deprotonation of 2-chloro-1-nitropropane can react with various electrophiles.

Condensation Reactions (Henry Reaction): The most prominent condensation reaction of nitroalkanes is the Henry reaction, or nitroaldol reaction. tandfonline.comyoutube.com In this reaction, the nitronate anion acts as a carbon-centered nucleophile and adds to the carbonyl carbon of an aldehyde or ketone. The initial product is a β-nitro alkoxide, which is then protonated upon workup to yield a β-nitro alcohol.

For 2-chloro-1-nitropropane, the reaction with an aldehyde (R'-CHO) would proceed as follows:

Deprotonation: Formation of the 2-chloro-1-nitropropanate anion with a base.

Nucleophilic Attack: The anion attacks the electrophilic carbonyl carbon of the aldehyde.

Protonation: The resulting alkoxide is protonated to give the final β-nitro alcohol product.

The products of the Henry reaction are valuable synthetic intermediates, as the nitro group can be subsequently converted into other functional groups, such as amines or carbonyls. youtube.com

Alkylation Reactions: The nitronate anion can also be used in C-alkylation reactions with suitable electrophiles, such as alkyl halides. This provides a method for forming a new carbon-carbon bond at the α-position of the nitro group. nih.gov

However, a significant challenge in the alkylation of nitronate anions is the competition between C-alkylation and O-alkylation. Since the negative charge in the nitronate is delocalized onto the oxygen atoms, the electrophile can attack at the oxygen as well as the carbon. The ratio of C- to O-alkylation is influenced by several factors, including the nature of the electrophile, the counter-ion, the solvent, and the reaction temperature. Generally, reactions that favor C-alkylation are sought to build carbon skeletons. Recent advances have utilized radical mechanisms or transition metal catalysis to favor the formation of C-alkylation products. nih.gov

Radical Reactions and Photochemistry of 2-Chloro-1-nitro-propane

Homolytic Cleavage Pathways

In the presence of heat or ultraviolet (UV) light, organic molecules can undergo homolytic cleavage, where a covalent bond breaks, and each fragment retains one of the bonding electrons, forming two radicals. For 2-chloro-1-nitropropane, several bonds could potentially break homolytically, but the reaction is initiated by the cleavage of the weakest bond, which requires the least energy. The energy required to break a bond homolytically is known as the bond dissociation energy (BDE). wikipedia.org

The primary bonds to consider for initial cleavage in 2-chloro-1-nitropropane are the C-N bond and the C-Cl bond.

C-N Bond Cleavage: This pathway involves the breaking of the bond between the propane (B168953) chain and the nitro group, which would yield a 2-chloro-1-propyl radical and a nitrogen dioxide radical (NO₂•). The BDE for the C-N bond in simple nitroalkanes like nitroethane is approximately 259 kJ/mol. ucsb.edu

C-Cl Bond Cleavage: This pathway involves the breaking of the carbon-chlorine bond, which would produce a 1-nitro-1-propyl radical and a chlorine radical (Cl•). The BDE for a C-Cl bond in a secondary chloroalkane like 2-chloropropane (B107684) is around 339 kJ/mol. For a similar tertiary chloroalkane, 2-chloro-2-methylpropane, the C-Cl BDE is 331 kJ/mol. chegg.comlibretexts.org

Comparing these approximate energies, the C-N bond is significantly weaker than the C-Cl bond. Therefore, under thermal or photochemical conditions, the most likely initiation step is the homolytic cleavage of the C-N bond.

Pathway: CH₃-CHCl-CH₂-NO₂ → CH₃-CHCl-CH₂• + •NO₂

Once formed, these initial radicals can participate in a variety of subsequent radical chain reactions, such as hydrogen abstraction or addition to other molecules, leading to a complex mixture of products.

Table 2: Approximate Bond Dissociation Energies (BDE) Relevant to 2-Chloro-1-nitro-propane

| Bond | Example Molecule | BDE (kJ/mol) | Reference |

|---|---|---|---|

| C-NO₂ | Nitroethane (CH₃CH₂-NO₂) | 259 | ucsb.edu |

| C-Cl | 2-Chloropropane ((CH₃)₂CH-Cl) | 339 | libretexts.org |

| C-C | Ethane (CH₃-CH₃) | 375 | libretexts.org |

| C-H (secondary) | Propane (CH₃CH₂-CH₃) | 410 | libretexts.org |

Note: These values are for similar structures and serve as estimates to predict the most probable cleavage pathway.

Photoinduced Transformations and Intermediate Formation

A comprehensive search of available scientific literature did not yield specific studies detailing the photoinduced transformations and intermediate formation of 2-Chloro-1-nitro-propane. While research exists on the photolysis of related nitroalkanes and halogenated nitro compounds, such as 2-nitropropane (B154153), 2-methyl-2-nitropropane (B1294617), and 2-bromo-2-nitropropane (B1585095), the specific photochemical behavior of 2-Chloro-1-nitro-propane has not been documented in the provided search results. researchgate.netresearchgate.net

The photochemical reactions of similar compounds often involve the cleavage of the carbon-nitro (C-NO2) bond or carbon-halogen (C-X) bond upon absorption of ultraviolet light. researchgate.netresearchgate.net For instance, the photodissociation of 2-nitropropane and 2-methyl-2-nitropropane has been investigated, revealing the formation of electronically excited NO2 and OH fragments. researchgate.net Similarly, studies on 2-bromo-2-nitropropane show that photolysis can lead to C-Br bond fission, forming 2-nitro-2-propyl radicals, or HBr photoelimination to yield 2-nitropropene (B1617139). researchgate.net

These studies on analogous compounds suggest that the photoexcitation of 2-Chloro-1-nitro-propane would likely lead to the homolytic cleavage of either the C-Cl or the C-NO2 bond, generating radical intermediates. The relative quantum yields of these processes would depend on the absorption wavelength and the relative bond dissociation energies. However, without direct experimental evidence, the precise nature of the intermediates and the subsequent reaction pathways for 2-Chloro-1-nitro-propane remain speculative.

Due to the absence of specific research data, a detailed discussion of reaction mechanisms and a data table of intermediates for the photoinduced transformations of 2-Chloro-1-nitro-propane cannot be provided at this time. Further experimental investigation is required to elucidate the photochemistry of this particular compound.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation Methodology Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular structure can be constructed.

The structure of 2-Chloro-1-nitro-propane features three distinct carbon environments and three corresponding sets of non-equivalent protons. The analysis of their chemical shifts (δ) in ¹H and ¹³C NMR spectra allows for the assignment of each signal to a specific position in the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals. The electron-withdrawing effects of the chlorine atom and the nitro group (NO₂) significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield (at a higher ppm value) than they would in a simple alkane.

-CH₂NO₂ (Hᵃ): These two protons are adjacent to the strongly electron-withdrawing nitro group, leading to the most deshielded signal, predicted to be in the range of 4.3-4.8 ppm. This signal would appear as a multiplet due to coupling with the neighboring -CHCl proton.

-CHCl- (Hᵇ): This single proton is deshielded by both the adjacent chlorine atom and the nitro group (in the beta position). Its signal is predicted to be in the 4.2-4.7 ppm range and would be the most complex, appearing as a multiplet due to coupling to both the -CH₃ and -CH₂NO₂ protons.

-CH₃ (Hᶜ): These three protons are adjacent to the carbon bearing the chlorine atom. They are the most shielded (upfield) protons in the molecule, with a predicted chemical shift around 1.6-1.8 ppm. The signal would be a doublet due to coupling with the single proton on the adjacent carbon.

Interactive Table: Predicted ¹H NMR Data for 2-Chloro-1-nitro-propane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hᵃ (-CH ₂NO₂) | 4.3 – 4.8 | Multiplet | 2H |

| Hᵇ (-CH Cl-) | 4.2 – 4.7 | Multiplet | 1H |

| Hᶜ (-CH ₃) | 1.6 – 1.8 | Doublet | 3H |

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display three signals, one for each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the attached electronegative atoms.

-CH₂NO₂ (C1): The carbon directly bonded to the nitro group is significantly deshielded and is expected to have a chemical shift in the range of 70-80 ppm.

-CHCl- (C2): The carbon bonded to the chlorine atom is also deshielded, with a predicted signal appearing in the 55-65 ppm range.

-CH₃ (C3): This methyl carbon is the most shielded of the three, with an expected chemical shift around 20-25 ppm.

Interactive Table: Predicted ¹³C NMR Data for 2-Chloro-1-nitro-propane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-C H₂NO₂) | 70 – 80 |

| C2 (-C HCl-) | 55 – 65 |

| C3 (-C H₃) | 20 – 25 |

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the bonding network by showing correlations between nuclei. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For 2-Chloro-1-nitro-propane, a COSY spectrum would show cross-peaks connecting:

The multiplet of Hᵇ (-CHCl-) with the doublet of Hᶜ (-CH₃).

The multiplet of Hᵇ (-CHCl-) with the multiplet of Hᵃ (-CH₂NO₂). This confirms the central -CHCl- group is bonded to both the methyl and nitromethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu The HSQC spectrum would show correlations between:

The Hᵃ signal (4.3-4.8 ppm) and the C1 signal (70-80 ppm).

The Hᵇ signal (4.2-4.7 ppm) and the C2 signal (55-65 ppm).

The Hᶜ signal (1.6-1.8 ppm) and the C3 signal (20-25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. youtube.comcolumbia.edu Key HMBC correlations would include:

The methyl protons (Hᶜ) showing a cross-peak to the central carbon (C2) and potentially the nitromethyl carbon (C1).

The central proton (Hᵇ) showing correlations to both the methyl carbon (C3) and the nitromethyl carbon (C1).

The nitromethyl protons (Hᵃ) showing a cross-peak to the central carbon (C2).

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive confirmation of the structure of 2-Chloro-1-nitro-propane.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. hopto.orgksu.edu.sauni-siegen.de These two methods are complementary, as some vibrational modes may be active in one technique but not the other. ksu.edu.sa

The IR and Raman spectra of 2-Chloro-1-nitro-propane are dominated by the strong vibrations associated with the nitro (NO₂) group and the carbon-chlorine (C-Cl) bond.

Nitro (NO₂) Group: Aliphatic nitro compounds exhibit two very strong and characteristic stretching vibrations.

Asymmetric Stretch: A strong band is expected in the range of 1540-1560 cm⁻¹.

Symmetric Stretch: A second strong band is anticipated between 1360-1385 cm⁻¹. uci.edu

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum. For secondary chloroalkanes, this band typically appears in the 550-790 cm⁻¹ range. uci.edu The exact position is sensitive to the conformation of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for 2-Chloro-1-nitro-propane

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | IR / Raman | 1540 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | IR / Raman | 1360 - 1385 | Strong |

| C-Cl | Stretch | IR / Raman | 550 - 790 | Strong |

| C-H (alkane) | Stretch | IR / Raman | 2850 - 3000 | Medium-Strong |

The rotation around the C1-C2 single bond in 2-Chloro-1-nitro-propane gives rise to different rotational isomers, or conformers. The vibrational frequencies, particularly of the C-Cl bond, can be sensitive to the specific conformation (e.g., gauche vs. anti). nih.gov

By studying the IR spectrum at different temperatures or in solvents of varying polarity, it may be possible to observe changes in the relative intensities of bands in the C-Cl stretching region. slideshare.net The appearance of new shoulders or distinct peaks at low temperatures can indicate the "freezing out" of specific conformers. This allows for the study of the relative energetic stabilities of the different conformations the molecule can adopt. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.orguni-saarland.de

For 2-Chloro-1-nitro-propane (C₃H₆ClNO₂), the nominal molecular weight is 123 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine naturally exists as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

This results in the molecular ion appearing as a pair of peaks:

M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.

[M+2]⁺ peak: at m/z two units higher, corresponding to the molecule with ³⁷Cl.

The relative intensity of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom. youtube.comchemguide.co.uk

Upon electron ionization, the molecular ion becomes a radical cation ([C₃H₆ClNO₂]⁺˙) which is energetically unstable and breaks apart into smaller, more stable fragment ions. libretexts.org The analysis of these fragments helps to confirm the molecular structure. Predicted major fragmentation pathways include:

Loss of the nitro group: A significant fragmentation pathway is the cleavage of the C-N bond to lose a neutral NO₂ molecule (mass 46), resulting in a [C₃H₆Cl]⁺ ion. This would produce peaks at m/z = 77 (for ³⁵Cl) and 79 (for ³⁷Cl).

Loss of the chlorine atom: Cleavage of the C-Cl bond would result in the loss of a chlorine radical, leading to a [C₃H₆NO₂]⁺ ion at m/z = 88.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom can lead to the formation of a [CH₃CHCl]⁺˙ fragment, with expected peaks at m/z = 62 and 64.

Interactive Table: Predicted Mass Spectrometry Fragments for 2-Chloro-1-nitro-propane

| m/z Value(s) | Proposed Fragment Ion | Neutral Loss |

| 123 / 125 | [C₃H₆³⁵ClNO₂]⁺˙ / [C₃H₆³⁷ClNO₂]⁺˙ | (Molecular Ion) |

| 88 | [C₃H₆NO₂]⁺ | •Cl |

| 77 / 79 | [C₃H₆³⁵Cl]⁺ / [C₃H₆³⁷Cl]⁺ | •NO₂ |

| 62 / 64 | [CH₃CH³⁵Cl]⁺˙ / [CH₃CH³⁷Cl]⁺˙ | •CH₂NO₂ |

The combination of observing the correct molecular ion with its characteristic 3:1 isotopic pattern and a fragmentation pattern consistent with the proposed structure provides powerful evidence for the elucidation of 2-Chloro-1-nitro-propane.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structure of organic compounds. The choice of ionization method is critical, as it dictates the nature and extent of fragmentation.

Electrospray Ionization (ESI) is a soft ionization technique ideal for more polar and thermally labile molecules. nih.gov Unlike EI, ESI typically generates even-electron ions, such as protonated molecules [M+H]⁺, with minimal fragmentation. nih.govresearchgate.net This ensures that information about the intact molecular weight is preserved. nih.gov The applicability of ESI depends on the analyte's ability to be ionized in solution, often by forming adducts with protons or other cations. nih.goveeer.org For chloronitroalkanes, ESI-MS would be particularly useful in conjunction with liquid chromatography. eeer.org

| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |

|---|---|---|

| Ionization Type | Hard Ionization | Soft Ionization |

| Typical Ion Formed | Molecular Ion (Radical Cation, M•+) | Protonated Molecule ([M+H]+) |

| Fragmentation | Extensive and reproducible | Minimal to none |

| Molecular Weight Info | Molecular ion peak may be weak or absent | Strong signal for intact molecule |

| Coupling | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different atomic compositions. The calculated exact mass for the molecular formula of 2-Chloro-1-nitro-propane, C₃H₆ClNO₂, is 123.0087061 Da. nih.gov HRMS analysis would confirm this specific formula, ruling out other potential isobaric compounds.

| Molecular Formula | Compound Type | Nominal Mass | Calculated Exact Mass (Da) |

|---|---|---|---|

| C₃H₆ClNO₂ | 2-Chloro-1-nitro-propane | 123 | 123.00871 |

| C₄H₉N₃O | Example Isobar | 123 | 123.07456 |

| C₅H₁₃N₂P | Example Isobar | 123 | 123.08163 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides detailed structural information, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like 2-Chloro-1-nitro-propane, crystallography could unambiguously determine its absolute configuration. However, this technique is contingent upon the ability to grow a suitable, high-quality single crystal of the compound. Currently, specific crystallographic data for 2-Chloro-1-nitro-propane is not available in published literature.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating 2-Chloro-1-nitro-propane from starting materials, byproducts, and its structural isomers, as well as for quantifying its purity.

Given its volatility, 2-Chloro-1-nitro-propane is an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is vaporized and separated from other components in a mixture based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net The separated components then enter a mass spectrometer for detection and identification.

Method development would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve baseline separation from potential contaminants like 1-chloro-1-nitropropane (B165096) and 2-chloro-2-nitropropane. nist.govnist.gov Isotope dilution methods, using a deuterated internal standard, can be employed for precise and accurate quantification, minimizing matrix effects. researchgate.netnih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 40 m Agilent J&W DB-VRX (180 µm I.D., 1.0 µm film) | Provides separation based on volatility and polarity. researchgate.net |

| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. researchgate.net |

| Inlet Temperature | 230 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |

| Oven Program | Initial 30°C, ramp to 230°C | Separates compounds based on their boiling points. researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for identification. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high sensitivity and specificity for detection. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC. For chloronitropropanes, a reverse-phase (RP-HPLC) method is often suitable. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical method for a related compound, 1-Chloro-1-nitropropane, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like formic acid, which makes the method compatible with mass spectrometry detection (LC-MS). sielc.com Since 2-Chloro-1-nitro-propane lacks a strong UV chromophore, detection can be challenging. While a UV detector may be used, more universal detectors like a Refractive Index (RI) detector or, more powerfully, a mass spectrometer, would provide greater sensitivity and specificity. eeer.orginternationaljournalssrg.org

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. internationaljournalssrg.org |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes compounds from the column; formic acid aids ionization for MS. sielc.com |

| Flow Rate | 0.6 - 1.0 mL/min | Controls retention time and separation efficiency. internationaljournalssrg.org |

| Column Temperature | 30 °C | Ensures reproducible retention times. internationaljournalssrg.org |

| Detector | Mass Spectrometer (MS) or Refractive Index (RI) | Provides sensitive and specific detection of the analyte. eeer.orginternationaljournalssrg.org |

Computational and Theoretical Chemistry Studies of 2 Chloro 1 Nitro Propane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-1-nitro-propane. These calculations solve the Schrödinger equation for the molecule, providing information about its electron distribution, molecular orbitals, and equilibrium geometry.

While specific peer-reviewed computational studies on 2-chloro-1-nitro-propane are not abundant in the public literature, the electronic structure and geometry of this molecule can be reliably predicted using well-established quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy. For a molecule like 2-chloro-1-nitro-propane, a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), would be suitable for optimizing the molecular geometry and calculating electronic properties. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT can be used to compute properties like the molecular electrostatic potential map, which indicates regions of positive and negative charge and thus sites susceptible to nucleophilic or electrophilic attack.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a hierarchy of accuracy. While computationally more demanding than DFT, these methods can provide benchmark-quality data for the electronic structure of 2-chloro-1-nitro-propane. Such calculations are crucial for validating the results obtained from DFT and for studying systems where electron correlation effects are particularly important.

The following table illustrates the kind of geometrical parameters that can be obtained from such calculations, with expected values based on similar small organic molecules.

| Parameter | Atom Pair/Triplet | Expected Calculated Value |

| Bond Length | C-C | ~1.53 Å |

| C-H | ~1.09 Å | |

| C-Cl | ~1.78 Å | |

| C-N | ~1.49 Å | |

| N-O | ~1.22 Å | |

| Bond Angle | C-C-C | ~112° |

| H-C-H | ~109.5° | |

| Cl-C-C | ~110° | |

| O-N-O | ~125° |

Note: These are estimated values based on general principles of computational chemistry and data for analogous molecules. Actual calculated values would depend on the specific level of theory and basis set used.

The rotation around the single bonds in 2-chloro-1-nitro-propane gives rise to different spatial arrangements of the atoms, known as conformers or rotamers. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine their relative energies.

For 2-chloro-1-nitro-propane, rotation around the C1-C2 bond is of particular interest. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. The presence of bulky and electronegative substituents like the chloro and nitro groups introduces additional steric and electronic interactions that influence the relative stability of the conformers.

Computational methods can be used to perform a potential energy surface scan by systematically changing the dihedral angle of the Cl-C1-C2-N bond and calculating the energy at each step. This allows for the identification of the energy minima corresponding to the stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. It is expected that the most stable conformer will have the bulky chloro and nitro groups positioned to minimize steric repulsion, likely in an anti or gauche arrangement.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for 2-chloro-1-nitro-propane.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within DFT to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, if applicable.

The following table provides an illustrative example of predicted ¹H NMR chemical shifts for 2-chloro-1-nitro-propane, based on the expected electronic environment of the protons.

| Proton | Environment | Expected Calculated Chemical Shift (ppm) |

| H on C1 | -CHCl- | 4.0 - 4.5 |

| H on C2 | -CH(NO₂)- | 4.5 - 5.0 |

| H on C3 | -CH₃ | 1.0 - 1.5 |

Note: These are estimated ranges based on empirical rules and data for similar functional groups. Precise calculated values would require specific quantum chemical computations.

Similarly, spin-spin coupling constants (J-couplings) can be calculated, providing information about the connectivity of atoms and the dihedral angles between them.

Computational methods can also predict the vibrational frequencies of 2-chloro-1-nitro-propane, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their frequencies can be determined.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.

Simulated IR and Raman spectra can be generated by calculating the IR intensities (related to the change in dipole moment during a vibration) and Raman activities (related to the change in polarizability). These simulated spectra can be invaluable for assigning the vibrational modes observed in experimental spectra.

Key expected vibrational frequencies for 2-chloro-1-nitro-propane would include:

C-H stretching: around 2900-3000 cm⁻¹

NO₂ asymmetric stretching: around 1550 cm⁻¹

NO₂ symmetric stretching: around 1370 cm⁻¹

C-Cl stretching: around 650-850 cm⁻¹

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 2-chloro-1-nitro-propane. By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the reactivity of 2-chloro-1-nitro-propane in nucleophilic substitution or elimination reactions could be studied. Transition state theory can be used in conjunction with the calculated energies of the stationary points on the potential energy surface to estimate reaction rates.

The geometry of the transition state provides insight into the mechanism of the reaction. For example, in a substitution reaction, the geometry of the transition state can reveal whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Computational studies can also explore the thermochemistry of reactions, determining whether a reaction is exothermic or endothermic by comparing the energies of the reactants and products. This information is vital for understanding the feasibility and spontaneity of a reaction. While specific studies on 2-chloro-1-nitro-propane are limited, the principles of reaction pathway modeling have been extensively applied to other nitroalkanes and halogenated hydrocarbons, providing a solid theoretical framework for predicting the reactivity of this compound.

Energetics of Nucleophilic Substitution and Elimination Pathways

Theoretical studies on the energetics of reactions involving haloalkanes and nitroalkanes typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface for competing nucleophilic substitution (S(_N)1, S(_N)2) and elimination (E1, E2) reactions.

For 2-chloro-1-nitropropane, such a study would involve calculating the Gibbs free energy of activation ((\Delta G^\ddagger)) for each potential pathway. The transition state structures for S(_N)2 and E2 pathways, as well as any carbocation intermediates in S(_N)1 and E1 pathways, would be located and their energies computed. The relative energy barriers of these pathways would determine the predicted major reaction product under given conditions (e.g., choice of nucleophile/base and solvent).

Hypothetical Data Table on Reaction Energetics:

This table is illustrative and not based on published data for 2-chloro-1-nitropropane.

| Reaction Pathway | Nucleophile/Base | Solvent | Calculated (\Delta G^\ddagger) (kcal/mol) | Predicted Outcome |

| S(_N)2 | I | Acetone (B3395972) | Value not available | Substitution |

| E2 | OH | Ethanol | Value not available | Elimination |

| S(_N)1 | H(_2)O | Water | Value not available | Substitution |

| E1 | H(_2)O | Water | Value not available | Elimination |

Computational Prediction of Reaction Kinetics and Thermodynamics

The prediction of reaction kinetics and thermodynamics for a compound like 2-chloro-1-nitropropane would be achieved through computational chemistry methods. Transition State Theory (TST) combined with calculated activation energies allows for the estimation of rate constants. Thermodynamic properties such as enthalpy ((\Delta H)), entropy ((\Delta S)), and Gibbs free energy ((\Delta G)) for reactants, products, and transition states provide a complete thermodynamic profile of the reaction.

Different levels of theory and basis sets (e.g., B3LYP/6-31G*, MP2/aug-cc-pVTZ) would be benchmarked to find a computationally efficient yet accurate method for this specific system. The influence of the electron-withdrawing nitro group on the stability of intermediates and transition states would be a key area of investigation.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful tool to study the explicit interactions between a solute, such as 2-chloro-1-nitropropane, and solvent molecules. These simulations model the atomic motions over time, providing insights into the solvation structure and its effect on reaction pathways.

An MD study of 2-chloro-1-nitropropane would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, DMSO) and running the simulation for a sufficient duration. Analysis of the resulting trajectories would reveal the radial distribution functions of solvent molecules around the reactive centers of 2-chloro-1-nitropropane, hydrogen bonding interactions, and the solvent reorganization energy, all of which can significantly influence reaction rates and mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (Excluding biological activity)

While no specific QSAR models for the chemical reactivity of 2-chloro-1-nitropropane have been found, the theoretical framework for such models is well-established. QSAR aims to build a statistical relationship between the chemical structure of a series of compounds and their measured reactivity.

For a QSAR study involving 2-chloro-1-nitropropane and related compounds, a variety of molecular descriptors would be calculated to quantify their structural, electronic, and steric properties. These descriptors serve as the independent variables in the QSAR model. Relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges, dipole moment, and Fukui functions to predict sites for nucleophilic and electrophilic attack.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Illustrative Table of Molecular Descriptors:

This table is for conceptual illustration only, as calculated values for 2-chloro-1-nitropropane are not available in the literature reviewed.

| Descriptor | Calculated Value |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| Dipole Moment | Value not available |

| Molecular Volume | Value not available |

Once the molecular descriptors are calculated for a training set of compounds with known synthetic yields or selectivity (e.g., the ratio of substitution to elimination products), a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Such a model for a series of compounds including 2-chloro-1-nitropropane would take the form of an equation that predicts the yield or selectivity based on the values of the most influential molecular descriptors. The model would then be validated using an external test set of compounds to assess its predictive power. The ultimate goal would be to use the model to predict the outcome of reactions for new, untested compounds in the same chemical class.

Applications of 2 Chloro 1 Nitro Propane in Organic Synthesis As a Precursor/building Block

Precursor for Nitroalkene Synthesis

A principal application of 2-chloro-1-nitro-propane is its role as a precursor in the synthesis of nitroalkenes, particularly 2-nitro-1-propene. This transformation is typically achieved through a dehydrohalogenation reaction, which involves the elimination of a hydrogen halide (in this case, hydrogen chloride) from the molecule. wikipedia.orgshaalaa.com This elimination reaction is a type of β-elimination and is generally promoted by a base. wikipedia.org

The reaction involves treating 2-chloro-1-nitro-propane with a base, such as potassium hydroxide (B78521) in an alcoholic solvent, to yield the corresponding alkene, 2-nitro-1-propene. wikipedia.org The general mechanism for base-promoted dehydrohalogenation is well-established. wikipedia.orgbyjus.com Nitroalkenes like 2-nitro-1-propene are valuable synthetic intermediates themselves, widely used in various carbon-carbon bond-forming reactions. scribd.comlambdasyn.orgwikipedia.org

The synthesis of nitroalkenes can also be achieved through other methods, such as the dehydration of nitro-alcohols, for instance, converting 2-nitro-1-propanol (B1209518) to 2-nitropropene (B1617139) using phthalic anhydride. scribd.comorgsyn.org However, the dehydrohalogenation of halo-nitro-paraffins like 2-chloro-1-nitro-propane provides a direct route to these important synthetic intermediates. sci-rad.com

| Substrate | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-1-nitro-propane | Strong Base (e.g., KOH in Ethanol) | 2-nitro-1-propene | Dehydrochlorination (β-Elimination) wikipedia.org |

| 2-Chloropropane (B107684) | Potassium Hydroxide (KOH) | Propene | Dehydrochlorination wikipedia.org |

| 2-Chlorobutane | Alcoholic Potassium Hydroxide | But-2-ene (major), But-1-ene (minor) | Dehydrochlorination shaalaa.com |

Building Block for Heterocyclic Compounds

While not always used directly, 2-chloro-1-nitro-propane is a key starting material for producing nitroalkenes, which are then employed extensively in the synthesis of heterocyclic compounds. nih.govmdpi.com Heterocycles are core structures in a vast number of pharmaceuticals and natural products. clockss.orgnih.gov

Nitroalkenes, derived from 2-chloro-1-nitro-propane, are excellent Michael acceptors and participate in cycloaddition reactions, making them valuable for constructing nitrogen-containing heterocycles. clockss.orgorganic-chemistry.org The electron-withdrawing nature of the nitro group polarizes the double bond, facilitating nucleophilic attack. This reactivity is harnessed to build various ring systems, including five- and six-membered heterocycles which are prevalent in medicinal chemistry. mdpi.comorganic-chemistry.org The synthesis of these compounds is a significant focus in organic and pharmaceutical chemistry due to their diverse biological activities. clockss.orgnih.gov

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgnih.gov These reactions are powerful tools for creating libraries of structurally diverse molecules, particularly heterocycles. nih.govresearchgate.net

Nitroalkenes, accessible from 2-chloro-1-nitro-propane, can be utilized in MCRs to generate complex heterocyclic scaffolds. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic structures. nih.gov This approach allows for the construction of polyheterocycles in a one-pot fashion, which is highly desirable for efficiency and sustainability in chemical synthesis. rsc.orgresearchgate.netwindows.net

Intermediate in the Preparation of Specialized Organic Reagents

The reactivity of 2-chloro-1-nitro-propane and its derivatives allows for their use as intermediates in creating more specialized organic reagents. For example, the derived 2-nitropropene can be used in the synthesis of phenyl-2-propanone (P2P), a precursor in the production of certain pharmaceuticals. scribd.comwikipedia.org Furthermore, nitroalkanes in general are precursors for a variety of functional groups. The Nef reaction, for instance, converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. researchgate.net This transformation highlights the role of nitro compounds, and by extension their precursors like 2-chloro-1-nitro-propane, as masked carbonyl compounds.

Chiral Auxiliary or Precursor for Chiral Synthesis

2-Chloro-1-nitro-propane can serve as a precursor to prochiral substrates used in asymmetric synthesis. The nitroalkene derived from it, 2-nitro-1-propene, can undergo stereoselective additions to create chiral molecules.

The addition of nucleophiles to nitroalkenes can be controlled to favor the formation of one stereoisomer over others. masterorganicchemistry.com Enantioselective Michael additions of carbon nucleophiles to nitroalkenes are a well-established method for creating stereocenters. For example, the addition of 2-nitropropane (B154153) to chalcones can be catalyzed by chiral phase-transfer catalysts, such as those derived from sugars, to produce Michael adducts with high enantiomeric excess (ee). researchgate.net Such reactions demonstrate the potential for achieving high levels of stereocontrol. masterorganicchemistry.comresearchgate.net

These stereoselective transformations are critical in modern organic synthesis, particularly for the preparation of pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. rochester.edu The ability to generate chiral building blocks from simple, achiral precursors like 2-chloro-1-nitro-propane is a cornerstone of efficient asymmetric synthesis.

| Reactants | Catalyst Type | Product Type | Stereoselectivity Outcome |

|---|---|---|---|

| 2-Nitropropane + Substituted Chalcones | Chiral Monoaza-15-crown-5 lariat (B8276320) ethers | Chiral Michael Adducts | High Asymmetric Induction (up to 78% e.e.) researchgate.net |

| Nitroalkanes + α,β-Unsaturated Ketones | Chiral diethyl (2R)-tetrahydropyrro-2-ylphosphonate | Chiral Michael Adducts | Effective Catalysis researchgate.net |

Role in Polymer Chemistry

Extensive research of scientific literature and chemical databases does not reveal any established role for 2-chloro-1-nitro-propane as a direct precursor or building block in polymer chemistry. The compound is not commonly cited as a monomer for polymerization, an initiator for radical or other polymerization processes, or as a chain transfer agent to control polymer molecular weight.